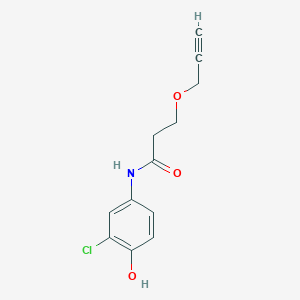![molecular formula C15H16Cl2N2O3 B7648050 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one, also known as DCP-LA, is a chemical compound that has been extensively studied for its potential therapeutic applications. DCP-LA belongs to the pyrimidinone family of compounds and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one is not fully understood, but it is believed to work by modulating various signaling pathways in the brain and other tissues. This compound has been shown to activate the protein kinase C (PKC) pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine in the brain. This compound has also been shown to increase the levels of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one in lab experiments is its ability to cross the blood-brain barrier and exert its effects directly in the brain. This compound has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one. One area of interest is the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in treating inflammatory conditions such as inflammatory bowel disease and rheumatoid arthritis. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
The synthesis of 3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one is a multi-step process that involves the use of various chemical reagents and techniques. The most commonly used method for synthesizing this compound involves the reaction of 2,5-dichlorophenol with 3-chloro-2-hydroxypropylamine to form 3-(2,5-dichlorophenoxy)-2-hydroxypropylamine. This intermediate is then reacted with 5,6-dimethyluracil to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in animal models of stroke, Parkinson's disease, and Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory bowel disease and other inflammatory conditions.
Eigenschaften
IUPAC Name |
3-[3-(2,5-dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O3/c1-9-10(2)18-8-19(15(9)21)6-12(20)7-22-14-5-11(16)3-4-13(14)17/h3-5,8,12,20H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYXQVPAQWXRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(COC2=C(C=CC(=C2)Cl)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)
![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)


![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)

![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)